tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
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Overview
Description
tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl ester and hydroxy groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl ester can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating its potential as a therapeutic agent due to its unique structural features and biological activity.
Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets in the body. The compound may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- tert-Butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate
Uniqueness
tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it offers unique opportunities for the development of new pharmaceuticals and chemical entities .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl (3R,5R)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-5-4-12(8-13)6-9(14)7-16-12/h9,14H,4-8H2,1-3H3/t9-,12-/m1/s1 |
InChI Key |
QMWZANYLPBQFME-BXKDBHETSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@H](CO2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)O |
Origin of Product |
United States |
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